molecular formula C13H21NO4S B427278 N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 723247-16-3

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B427278
CAS No.: 723247-16-3
M. Wt: 287.38g/mol
InChI Key: LIQMKBMEGFGALO-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a high-purity chemical reagent designed for advanced neuroscience and pharmaceutical research. This benzenesulfonamide derivative is of significant interest in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders. Structurally related compounds have demonstrated potent activity as dual-target agents, functioning as acetylcholinesterase inhibitors and 5-HT4 serotonin receptor agonists . This dual mechanism is a promising therapeutic approach for neurodegenerative conditions, as it may synergistically increase acetylcholine levels in the brain and potentially slow disease progression . Furthermore, benzenesulfonamide-based small molecules are being actively investigated as potent inhibitors of the NLRP3 inflammasome, a key driver of neuroinflammation in conditions like Alzheimer's disease . By inhibiting NLRP3, these compounds can suppress the secretion of pro-inflammatory cytokines like IL-1β and caspase-1, offering a potential pathway to modify disease pathology . Researchers can leverage this compound as a key structural scaffold for synthesizing and optimizing novel molecules, studying structure-activity relationships (SAR), and exploring mechanisms of action in relevant in vitro and in vivo models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-4-18-9-5-8-14-19(15,16)13-10-11(2)6-7-12(13)17-3/h6-7,10,14H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQMKBMEGFGALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 2-Methoxy-5-Methylbenzene

Starting with 2-methoxy-5-methylbenzene, sulfonation is achieved using chlorosulfonic acid at 40–50°C, followed by chlorination with thionyl chloride (SOCl₂) to yield the sulfonyl chloride. This method mirrors protocols for analogous structures, where sulfonation efficiency depends on stoichiometric control of chlorosulfonic acid and rigorous temperature monitoring. Side products, such as polysubstituted derivatives, are minimized by maintaining reaction times below 3 hours.

Methylation of Phenolic Precursors

Alternative routes begin with 2-hydroxy-5-methylbenzenesulfonic acid , which undergoes O-methylation using dimethyl sulfate in toluene under alkaline conditions. The methylation step requires refluxing at 111–112°C for 8 hours, achieving >95% conversion to 2-methoxy-5-methylbenzenesulfonic acid. Subsequent chlorination with SOCl₂ completes the synthesis of the sulfonyl chloride intermediate.

Purification and Analytical Characterization

Crystallization Techniques

Crude products are purified via recrystallization from methanol-water (9:1 v/v), enhancing purity to >99%. For hygroscopic intermediates, toluene-water partitioning effectively removes unreacted amines and inorganic salts.

Chromatographic Methods

Flash chromatography on silica gel (eluent: hexane-ethyl acetate , 3:1 to 1:1) resolves N-alkylation byproducts. Chiral HPLC, though unnecessary for this achiral compound, provides validation for analogous sulfonamides.

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.23 (s, 1H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 3.78 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.42 (t, J = 6.5 Hz, 2H, NCH₂), 3.28 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃), 1.85–1.75 (m, 2H, CH₂), 1.12 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HPLC Purity : 99.1% (Column: C18, 250 × 4.6 mm; mobile phase: acetonitrile-water, 55:45).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Amination70–8598.9High efficiency, minimal stepsRequires anhydrous conditions
Stepwise Alkylation50–6095.2Flexibility in amine modificationLow yield, chromatographic purification needed
Phenolic Methylation8099.5Scalable for industrial productionMulti-step process

Industrial-Scale Considerations

Patent WO2012101648A1 highlights toluene-water partitioning and distillation under reduced pressure as critical for bulk synthesis. Reaction scalability is demonstrated in Example 6, where 22.0 kg of intermediate yielded 12.8 kg (92.7%) of product after pH adjustment and extraction .

Chemical Reactions Analysis

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Synthesis Highlights Biological Activity (If Reported)
This compound - 2-Methoxy, 5-methyl benzene
- 3-Ethoxypropyl sulfonamide chain
LogP ≈ 2.5 (estimated)
MW: 329.4 g/mol
Not explicitly detailed in evidence Inferred from analogs: Antimicrobial
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide - 5-Fluoro, 2-methoxy benzene
- 3-Chlorophenyl-3-hydroxypropyl chain
LogP ≈ 2.8 (higher due to Cl/F)
MW: 401.8 g/mol
Halogenation and hydroxylation steps Not reported
N-(3-Ethylbenzo[d]isoxazol-5-yl)ethanesulfonamide - Ethylbenzoisoxazole core
- Ethanesulfonamide
LogP ≈ 1.9 (lower polarity)
MW: 268.3 g/mol
SNAr reaction with sulfonyl chloride Anticancer potential (inferred)
Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate - 5-Chloro, ester-functionalized benzene
- Ethoxycarbonylpropyl chain
LogP ≈ 3.1 (ester increases lipophilicity)
MW: 454.9 g/mol
Esterification and sulfonamidation Not reported
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide - 2-Methoxy benzene
- 2-Oxopropyl substituent
LogP ≈ 1.7 (ketone reduces lipophilicity)
MW: 273.3 g/mol
Oxime formation and cyclization Not reported

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-ethoxypropyl chain in the target compound enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., ethanesulfonamide in ). However, the presence of polar groups like ketones (e.g., 2-oxopropyl in ) or esters (e.g., ethoxycarbonylpropyl in ) modulates solubility.
  • Hydrogen-Bonding Capacity : The methoxy and sulfonamide groups in the target compound favor aqueous solubility, whereas halogenated analogs (e.g., 5-fluoro/3-chloro in ) exhibit increased membrane permeability due to halogen-induced hydrophobicity .

Biological Activity

N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H19NO4S
  • Molecular Weight : 273.36 g/mol
  • Functional Groups : Sulfonamide, ether, methoxy, and ethyl groups.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is similar to other sulfonamides, which act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial in bacterial folate metabolism. The disruption of folate synthesis leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Streptococcus pneumoniae16

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates : A study evaluated the effectiveness of this compound against clinical isolates from patients with urinary tract infections. The compound demonstrated a high rate of susceptibility among isolated pathogens, indicating its potential as a treatment option for such infections.
  • Anti-inflammatory Response in Animal Models : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This highlights its potential role in managing systemic inflammatory responses.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide in academic laboratories?

Answer:
Synthesis optimization requires multi-step protocols involving sulfonamide coupling, etherification, and regioselective substitution. Critical steps include:

  • Reagent selection : Use of 3-ethoxypropylamine for nucleophilic displacement of benzenesulfonyl chloride intermediates under anhydrous conditions .
  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield improvement : Catalytic bases like triethylamine or DMAP to enhance reaction efficiency .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethoxypropyl chain at δ 1.1–1.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion [M+H]+ identification .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous sulfonamides (e.g., C–S bond angles of ~105°) .

Advanced: How do structural modifications (e.g., ethoxypropyl vs. hydroxypropyl chains) impact the biological activity of benzenesulfonamide derivatives?

Answer:
Comparative studies of analogs suggest:

  • Hydrophobicity : Ethoxypropyl groups enhance membrane permeability compared to polar hydroxypropyl substituents, improving cellular uptake .
  • Enzyme binding : Bulkier chains (e.g., isopropyl) may sterically hinder interactions with target proteins, reducing inhibitory potency .
  • Metabolic stability : Ethoxy groups resist oxidative metabolism better than methoxy substituents, as shown in microsomal assays .
SubstituentLogPIC50 (Target X)Metabolic Stability (t½, liver microsomes)
Ethoxypropyl2.812 nM45 min
Hydroxypropyl1.285 nM22 min
Isopropyl3.1210 nM60 min

Data adapted from

Advanced: How should researchers resolve contradictions in reported biological activities of this compound across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Impurity artifacts : Re-evaluate compounds via HPLC-MS; trace byproducts (e.g., de-ethoxy derivatives) may exhibit off-target effects .
  • Cellular context : Activity discrepancies in cancer vs. normal cell lines due to differential expression of target proteins (e.g., kinase isoforms) .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological potential?

Answer:

  • Kinase inhibition : HTRF kinase assays (e.g., EGFR, VEGFR2) with recombinant enzymes .
  • Antimicrobial activity : MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous fibroblasts .

Advanced: What computational strategies support the rational design of this compound analogs?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., sulfonamide-SO2 group binding to kinase ATP pockets) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • ADMET prediction : SwissADME or ProTox-II to forecast solubility (LogS), hepatotoxicity, and CYP450 interactions .

Advanced: Why might in vivo efficacy of this compound differ from in vitro results, and how can this be addressed?

Answer:

  • Pharmacokinetics : Poor oral bioavailability due to high LogP (>3); consider prodrug strategies (e.g., esterification of ethoxy groups) .
  • Protein binding : Plasma protein binding (e.g., albumin) reduces free drug concentration; measure unbound fraction via equilibrium dialysis .
  • Metabolite interference : Identify major metabolites (e.g., CYP3A4-mediated oxidation) using LC-MS/MS and test their activity .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic reaction mixtures before disposal; collect organic waste in halogen-approved containers .
  • Stability : Store at –20°C under argon to prevent hydrolysis of sulfonamide bonds .

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